Z-Pro-leu-gly-NH2

Übersicht

Beschreibung

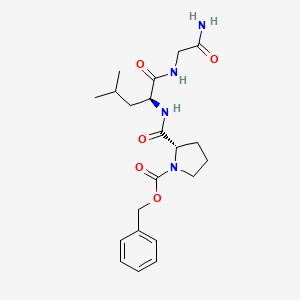

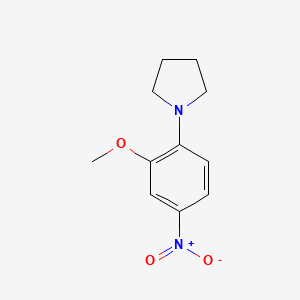

Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .

Synthesis Analysis

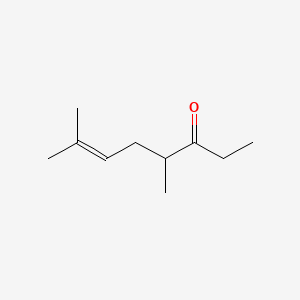

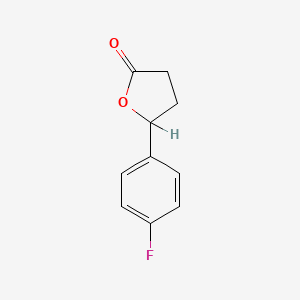

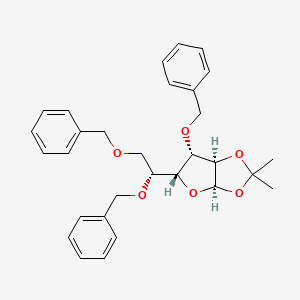

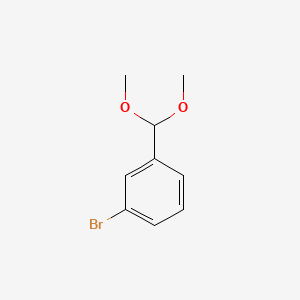

The synthesis of Z-Pro-leu-gly-NH2 involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .Molecular Structure Analysis

The bioactive conformation of Z-Pro-leu-gly-NH2 is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .Chemical Reactions Analysis

Z-Pro-leu-gly-NH2 has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .Physical And Chemical Properties Analysis

Z-Pro-leu-gly-NH2 is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .Wissenschaftliche Forschungsanwendungen

Neurophysiology

Z-Pro-Leu-Gly-NH2 is a fragment of the neuropeptide oxytocin, which plays a significant role in the neurophysiology of social behaviors and emotional responses . It is synthesized in the hypothalamus and affects various brain regions, influencing behaviors such as social interactions, memory response to social stimuli, and decision-making processes .

Pharmacology

In pharmacological research, Z-Pro-Leu-Gly-NH2 serves as a target for developing allosteric modulators of the dopamine D2 receptor . This has implications for understanding and potentially treating conditions related to dopaminergic neurotransmission, such as Parkinson’s disease and schizophrenia.

Antioxidant Research

The peptide sequence within Z-Pro-Leu-Gly-NH2 has been studied for its antioxidant properties. Research in this area focuses on the peptide’s capacity to restore oxidative stress models in cellular environments, which has potential applications in food science, pharmaceuticals, and cosmetics .

Endocrinology

As part of oxytocin, Z-Pro-Leu-Gly-NH2 is involved in various endocrine functions. It modulates a wide range of physiological functions and behaviors, including feeding behavior, emotional reactivity, and maternal behavior .

Cardiovascular Studies

The oxytocinergic system, to which Z-Pro-Leu-Gly-NH2 contributes, has been found to have effects on the cardiovascular system. It influences heart functions and could be a potential target for therapeutic interventions in heart diseases .

Reproductive Health

Z-Pro-Leu-Gly-NH2, through its role in the oxytocinergic system, affects reproductive health. It is involved in the regulation of uterine contractions during labor and has been studied for its potential applications in managing reproductive disorders .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXEKXBUUHYHX-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-leu-gly-NH2 | |

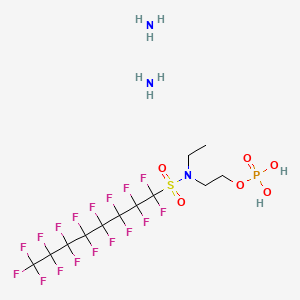

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

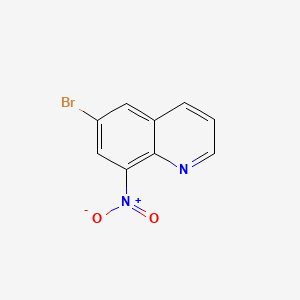

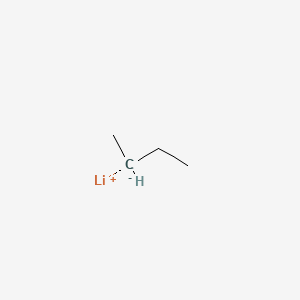

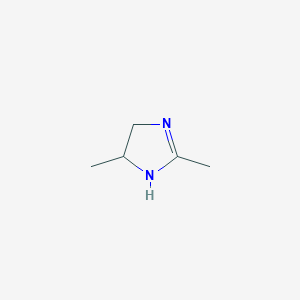

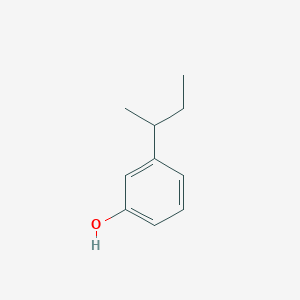

Feasible Synthetic Routes

Q & A

Q1: What is the impact of N-terminal modification on the conformation of Pro-Leu-Gly-NH2?

A1: Research indicates that N-terminal modifications significantly influence the conformation of Pro-Leu-Gly-NH2. While the unmodified tripeptide and its t-Boc derivative adopt a type-II beta-turn conformation at the Leu-Gly sequence, the Z-protected analog (Z-Pro-Leu-Gly-NH2) exhibits an open folded structure. [] This highlights the role of N-terminal groups in dictating peptide backbone conformation.

Q2: How does Z-Pro-Leu-Gly-NH2 behave in solution, and does it form aggregates?

A2: The behavior of Z-Pro-Leu-Gly-NH2 in solution is influenced by factors like pH, solvent, and concentration. Interestingly, unlike N-protonated melanostatin or its hydrochloride salt, Z-Pro-Leu-Gly-NH2 does not show aggregation in dimethylsulfoxide solutions. [] This suggests that the benzyloxycarbonyl (Z) protecting group may hinder the formation of intermolecular hydrogen bonds that drive aggregation in the unmodified peptide.

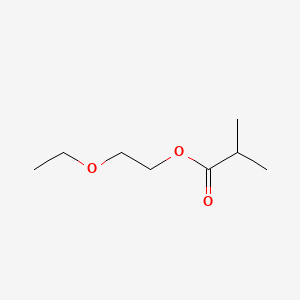

Q3: Can thermolysin and α-chymotrypsin be used to synthesize Z-Pro-Leu-Gly-NH2 and related tripeptides?

A3: Yes, enzymatic synthesis of Z-Pro-Leu-Gly-NH2 and related tripeptides containing proline has been successfully achieved using thermolysin and α-chymotrypsin as catalysts. [, ] Researchers have optimized reaction conditions like pH, enzyme concentration, and substrate ratios to obtain optimal yields for these tripeptides.

Q4: Beyond its use in peptide synthesis, has Z-Pro-Leu-Gly-NH2 been investigated for any biological activity?

A4: While not explicitly studied in the provided research, the close structural similarity of Z-Pro-Leu-Gly-NH2 to melanostatin (Pro-Leu-Gly-NH2) suggests it might possess similar biological properties. Melanostatin is known to influence learning and memory processes. For instance, administering Z-Pro-Leu-Gly-NH2 immediately after training in passive avoidance tests enhanced memory retention in animal models. []

Q5: What spectroscopic techniques have been used to study Z-Pro-Leu-Gly-NH2 and its analogs?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been instrumental in understanding the conformational preferences and aggregation behavior of Z-Pro-Leu-Gly-NH2 and related peptides in various solvents. [] Additionally, X-ray diffraction has been utilized to elucidate the three-dimensional structures of backbone-modified analogs of Z-Pro-Leu-Gly-NH2, providing insights into the structural impact of modifications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)